N-(2-bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The IUPAC name for this compound is already given as “N-(2-bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]acetamide”. The molecular formula and weight can be calculated based on the constituent atoms.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis of this compound would likely involve the reaction of a 2-bromophenyl group with a 4-chlorobenzyl group in the presence of a suitable catalyst.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and X-ray crystallography. These techniques can provide information about the connectivity of atoms within the molecule and their spatial arrangement.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can be determined by reacting the compound with various reagents and studying the products formed.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with common reagents.Scientific Research Applications
Synthesis and Characterization
- Compounds analogous to N-(2-bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]acetamide have been synthesized and characterized, demonstrating diverse structural conformations and thermal properties. For instance, Lahtinen et al. (2014) synthesized four sulfanilamide derivatives, exploring their crystal structures and thermal behavior, although these compounds did not show significant antimicrobial activity (Lahtinen et al., 2014).
Molecular Docking and Anticancer Potential
- Another study focused on the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, elucidating its structure and indicating potential anticancer activity through in silico modeling targeting the VEGFr receptor (Sharma et al., 2018).
Antibacterial and Antienzymatic Activity
- A series of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide was synthesized, showing some compounds with good inhibitor properties against gram-negative bacterial strains and low potential against the lipoxygenase enzyme (Nafeesa et al., 2017).
Supramolecular Assembly
- Studies on the crystal structures of related compounds, such as N-(2-chlorophenyl) acetamide, reveal insights into intermolecular interactions, including hydrogen bonds and weak C–H···Cl/Br interactions, facilitating three-dimensional architectures (Hazra et al., 2014).
Vibrational Spectroscopic Analysis
- Vibrational spectroscopic techniques, including Raman and Fourier transform infrared spectroscopy, have been employed to characterize molecules similar to N-(2-bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]acetamide, providing insights into their stability and intermolecular interactions (Mary et al., 2022).
Safety And Hazards
The safety and hazards associated with a compound are typically determined through laboratory testing. This can include testing for toxicity, flammability, and environmental impact.
Future Directions
Future directions could involve further studies on the compound’s properties, potential uses, and methods of synthesis.
properties
IUPAC Name |
N-(2-bromophenyl)-2-[(4-chlorophenyl)methylsulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNOS/c16-13-3-1-2-4-14(13)18-15(19)10-20-9-11-5-7-12(17)8-6-11/h1-8H,9-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZLVTBXEFAEQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSCC2=CC=C(C=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.